An In-Depth Technical Guide to H-Leu-Phe-NH2 HCl: Structure, Properties, and Applications
An In-Depth Technical Guide to H-Leu-Phe-NH2 HCl: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of L-Leucyl-L-phenylalaninamide hydrochloride (H-Leu-Phe-NH2 HCl), a dipeptide amide of significant interest in biochemical research and pharmaceutical development. We will delve into its core chemical attributes, synthesis methodologies, biological functions, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Simple Dipeptide
H-Leu-Phe-NH2 HCl is a synthetic dipeptide composed of the amino acids Leucine (Leu) and Phenylalanine (Phe), with a C-terminal amide group and supplied as a hydrochloride salt.[1][2] While structurally straightforward, this compound serves as a valuable tool in various scientific domains. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical feature for experimental reproducibility and formulation.[3]
The significance of H-Leu-Phe-NH2 HCl stems from two primary areas:
-
A Foundational Building Block: It is frequently utilized as a structural motif or an intermediate in the synthesis of more complex peptides and peptidomimetics aimed at therapeutic targets in oncology, neurology, and metabolic disorders.[4]
-
A Biological Modulator: As a chemoattractant peptide, it engages with specific cellular receptors to elicit physiological responses, making it an important pharmacological tool for studying immune cell function and inflammation.[5]
This guide will explore these facets, providing the causal relationships behind its utility and the self-validating protocols that ensure its effective application in a laboratory setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's structure and properties is fundamental to its application. H-Leu-Phe-NH2 HCl is a well-defined chemical entity with predictable characteristics.
Chemical Structure
The molecule consists of an L-leucine residue linked to an L-phenylalanine residue via a standard peptide bond. The C-terminus of the phenylalanine is amidated (–CONH2). The N-terminal amino group of leucine is protonated, forming a salt with a chloride ion (HCl). This salt form is crucial for improving the compound's handling and solubility.[3]
Caption: 2D structure of H-Leu-Phe-NH2 HCl.
Physicochemical Data
The physical and chemical properties of H-Leu-Phe-NH2 HCl are summarized below. These data are critical for experimental design, including solvent selection, storage, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide hydrochloride | [1][2] |
| Synonyms | L-Leucyl-L-phenylalaninamide HCl, H-Leu-Phe-NH2 hydrochloride | [2] |
| CAS Number | 74214-38-3 | [2] |
| Molecular Formula | C15H24ClN3O2 | [2] |
| Molecular Weight | 313.82 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [2][6] |
| Solubility | Soluble in water. Dipeptides are often more water-soluble than their parent amino acids. | [4][7] |
| Storage Temperature | -15°C to 8°C | [2][4] |
| Purity (Typical) | ≥ 95% (TLC) | [4] |
Synthesis and Purification: From Amino Acids to Purified Dipeptide
The synthesis of short peptides like H-Leu-Phe-NH2 HCl is a well-established process, with Solid-Phase Peptide Synthesis (SPPS) being the method of choice for its efficiency and potential for automation.[8]
The Rationale for Solid-Phase Peptide Synthesis (SPPS)
SPPS is preferred over traditional solution-phase synthesis for its key advantages:
-
Immobilization: The growing peptide chain is anchored to an insoluble polymer resin, simplifying the purification process at each step. Unreacted reagents and byproducts are simply washed away.
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, maximizing yield at each coupling step.
-
Automation: The repetitive nature of the cycle (deprotection, activation, coupling, washing) is amenable to automated synthesizers.
Experimental Protocol: SPPS of H-Leu-Phe-NH2
This protocol outlines a standard manual SPPS procedure for synthesizing the target dipeptide on a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell the Rink Amide resin in Dimethylformamide (DMF) for 1 hour.
-
Remove the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin using a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x) to remove all traces of piperidine.
-
In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with a coupling agent like HBTU/HOBt (3 equivalents) and a base like DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to couple for 2 hours.
-
Wash the resin to remove excess reagents.
Step 2: Second Amino Acid Coupling
-
Repeat the Fmoc deprotection step (as in Step 1.2) to expose the N-terminal amine of the resin-bound Phenylalanine.
-
Wash the resin as before (Step 1.3).
-
Activate Fmoc-Leu-OH (3 equivalents) and couple it to the resin-bound peptide as described in Step 1.4 and 1.5.
-
Perform a final Fmoc deprotection to expose the N-terminus of the Leucine residue.
Step 3: Cleavage and Purification
-
Wash the final peptide-resin with DMF, then Dichloromethane (DCM), and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[8]
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
-
Convert to the hydrochloride salt by dissolving in a minimal amount of water and adding a stoichiometric amount of HCl, followed by re-lyophilization.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Activity and Mechanism of Action
H-Leu-Phe-NH2 HCl is recognized as a chemoattractant peptide, a class of molecules that induce the directional migration of cells, particularly leukocytes.[5][9] This activity is mediated through its interaction with a specific family of cell surface receptors.
Interaction with Formyl Peptide Receptors (FPRs)
The primary targets for many chemoattractant peptides are the Formyl Peptide Receptors (FPRs), a group of G protein-coupled receptors (GPCRs) crucial for innate immunity and inflammatory responses.[10][11] These receptors are highly expressed on phagocytic leukocytes like neutrophils and monocytes.[12] While originally named for their ability to recognize N-formylated peptides from bacteria, the repertoire of FPR ligands is now known to be diverse, including non-formylated peptides of both microbial and host origin.[5][11]
H-Leu-Phe-NH2 has been identified as a ligand for the Formyl Peptide Receptor-like 1 (FPRL1), now more commonly known as FPR2.[5] Binding of the peptide to the receptor initiates a cascade of intracellular signaling events.
Downstream Signaling Pathways
As a GPCR, FPR activation by H-Leu-Phe-NH2 triggers the dissociation of the heterotrimeric G protein (typically of the Gi family) into its Gα and Gβγ subunits. This leads to:
-
Calcium Mobilization: Activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+).[5] This calcium influx is a key signal for many downstream cellular functions.
-
MAPK Pathway Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK).[5]
-
PI3K Activation: Phosphatidylinositol-3-kinase (PI3K) can also be activated, playing a role in cell migration and survival.[5]
These signaling events culminate in a range of cellular responses in leukocytes, including chemotaxis (directional movement towards the peptide gradient), superoxide generation (part of the oxidative burst to kill pathogens), and the release of granular contents.[5][11]
Sources
- 1. Leucyl-phenylalanine amide | C15H23N3O2 | CID 3082491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-LEU-PHE-NH2 HCL | 74214-38-3 [amp.chemicalbook.com]
- 3. Buy H-Phe-gly-nh2 hydrochloride [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel chemoattractant peptides for human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Dipeptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
